molecular formula C18H22O2 B038770 14,15-Setyo CAS No. 117144-19-1

14,15-Setyo

Cat. No.: B038770
CAS No.: 117144-19-1
M. Wt: 272.35 g/mol
InChI Key: PGUHDYUGHBUNJJ-UWLLGFRQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a cytochrome P450-derived metabolite of arachidonic acid, characterized by an epoxide group at the 14,15 position of its carbon chain. It plays critical roles in vascular homeostasis, inflammation modulation, and tissue repair . Key physiological functions include:

  • Bone Regeneration: 14,15-EET enhances osteogenesis by promoting angiogenesis and collagen deposition in cranial defects .
  • Neuroprotection: It reduces neuronal apoptosis in ischemic brain injury by inhibiting caspase-3 activity and soluble epoxide hydrolase (sEH) .
  • Vascular Function: 14,15-EET improves endothelial-dependent vasodilation and counteracts diabetic vascular dysfunction by balancing vasodilatory (e.g., PGI₂) and vasoconstrictive (e.g., TXA₂) mediators .

Properties

CAS No.

117144-19-1

Molecular Formula

C18H22O2

Molecular Weight

272.35 g/mol

IUPAC Name

(4bS,7S,8aS)-7-[(1R)-1-hydroxy(2,3-13C2)prop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol

InChI

InChI=1S/C18H22O2/c1-3-17(20)18(2)9-8-16-13(11-18)5-4-12-10-14(19)6-7-15(12)16/h1,6-7,10,13,16-17,19-20H,4-5,8-9,11H2,2H3/t13-,16-,17-,18-/m0/s1/i1+1,3+1

InChI Key

PGUHDYUGHBUNJJ-UWLLGFRQSA-N

SMILES

CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#C)O

Isomeric SMILES

C[C@@]1(CC[C@H]2[C@H](C1)CCC3=C2C=CC(=C3)O)[C@H]([13C]#[13CH])O

Canonical SMILES

CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#C)O

Synonyms

14,15-SETYO
3-hydroxy-14,15-secoestra-1,3,5(10)-trien-15-yn-17-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other EET Regioisomers

EET regioisomers differ in the position of their epoxide groups, leading to distinct biological activities:

Compound Epoxide Position Key Functions Research Findings
14,15-EET 14,15 Angiogenesis, anti-apoptosis Promotes bone regeneration in mice (defect area reduced by 40% vs. control) .
11,12-EET 11,12 Vasodilation, anti-inflammatory Enhances coronary vasodilation in hypertensive models .
8,9-EET 8,9 Renal vasodilation, ion transport Modulates potassium channels in renal tubules .
5,6-EET 5,6 Vasoconstriction (in some contexts) Exhibits instability in aqueous environments, limiting therapeutic use .

Structural vs. Functional Similarity : While all EETs share a 20-carbon backbone with three double bonds, the epoxide position dictates receptor binding and downstream effects. For example, 14,15-EET uniquely activates PI3K/Akt pathways to suppress neuronal apoptosis , whereas 11,12-EET binds to endothelial TRPV4 channels for vasodilation .

Comparison with Metabolite 14,15-DHET

14,15-Dihydroxyeicosatrienoic acid (14,15-DHET) is the hydrolyzed product of 14,15-EET, formed via sEH.

Parameter 14,15-EET 14,15-DHET
Bioactivity Pro-angiogenic, anti-apoptotic Inactive or weakly vasoactive
Stability Short half-life (rapid sEH hydrolysis) Longer half-life
Clinical Relevance Reduced levels in diabetic patients correlate with endothelial dysfunction . Elevated TXB₂/14,15-DHET ratios predict vascular injury in diabetes .

Key Study : In diabetic patients, serum 14,15-DHET levels decreased by 35% compared to healthy controls, while TXB₂ (a vasoconstrictor) increased by 50%, exacerbating endothelial dysfunction .

Functional Comparison with Vasoactive Mediators

14,15-EET synergizes with PGI₂ and antagonizes TXA₂ in vascular regulation:

Mediator Biosynthesis Pathway Role in Diabetes Interaction with 14,15-EET
PGI₂ Cyclooxygenase (COX) Vasodilation, anti-platelet 14,15-EET upregulates PGI₂ synthesis
TXA₂ Cyclooxygenase (COX) Vasoconstriction, pro-thrombotic 14,15-EET reduces TXA₂ production
NO Endothelial nitric oxide synthase (eNOS) Vasodilation 14,15-EET enhances eNOS activity

Clinical Correlation : In diabetic nephropathy, 14,15-EET levels inversely correlate with TXB₂/PGI₂ ratios (r = -0.72, p < 0.01), highlighting its role in mitigating vascular injury .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.